molecular formula C9H14ClFN2O3S B1674631 Garomefrine hydrochloride CAS No. 137431-04-0

Garomefrine hydrochloride

Cat. No.: B1674631
CAS No.: 137431-04-0
M. Wt: 284.74 g/mol
InChI Key: NYBZUGIMUSJVGU-FVGYRXGTSA-N
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Preparation Methods

The synthesis of PNO-49B involves the reaction of 4′-fluoromethanesulfonanilide with ®-(-)-2-amino-1-hydroxyethane. The reaction conditions typically include the use of hydrochloric acid to form the hydrochloride salt of the compound

Chemical Reactions Analysis

PNO-49B undergoes several types of chemical reactions, including:

    Oxidation: PNO-49B can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

    Substitution: PNO-49B can participate in substitution reactions, particularly involving its amino and hydroxyl groups.

Common reagents used in these reactions include prazosin, HV723, and WB4101, which are known to inhibit the contractile responses of PNO-49B competitively . Major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

137431-04-0

Molecular Formula

C9H14ClFN2O3S

Molecular Weight

284.74 g/mol

IUPAC Name

N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1

InChI Key

NYBZUGIMUSJVGU-FVGYRXGTSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl

SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl

Appearance

Solid powder

137431-04-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride
3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide
NS 49
NS-49
PNO 49B
PNO-49B
PNO-49C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-3'-(2-Amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide (2.3 g) was treated with 20% ethanolic hydrochloric acid to give 2.4 g of (±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride, m.p. 178°-181° C. Elementary analysis for C9H13FN2O3S.HCl. Calcd: C 37.96, H 4.96, N 9.84; Found: C 37.97, H 5.06, N 9.59.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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